![molecular formula C22H21NO4 B7478532 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the class of acetanilide derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In addition, 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in lab experiments is its relatively low toxicity. It has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one of the limitations of using 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for the study of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide. One area of research could focus on the development of more efficient synthesis methods for 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, which could make it more readily available for use in research and potential therapeutic applications. Another area of research could focus on the development of more potent derivatives of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, which could have even greater anti-inflammatory, analgesic, and anticancer properties. Finally, future research could focus on the potential use of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in combination with other drugs or therapies, which could enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide involves the reaction of 2-(2-methoxyphenoxy)aniline with 2-(3-methylphenoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-16-8-7-9-17(14-16)27-19-11-4-3-10-18(19)23-22(24)15-26-21-13-6-5-12-20(21)25-2/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMKHNWNTUTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
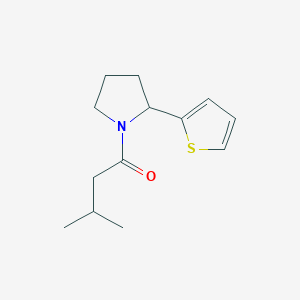
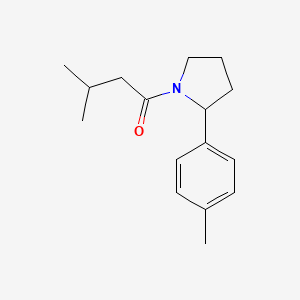
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
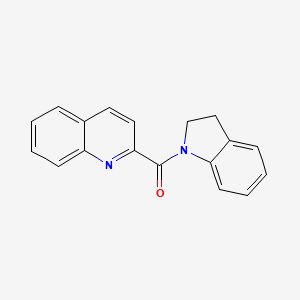
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
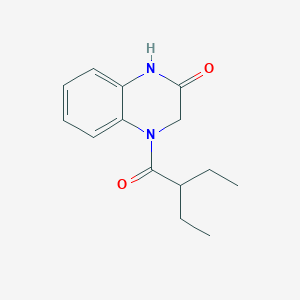
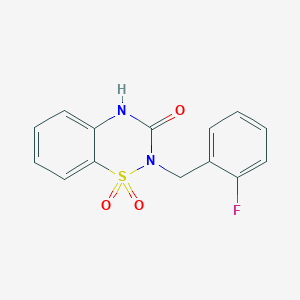
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
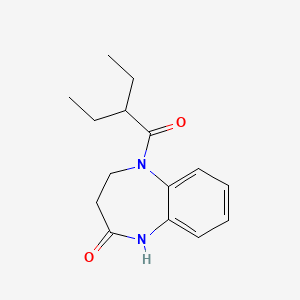
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)